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Compound of Interest

Compound Name: Procinolol hydrochloride

CAS No.: 27325-18-4

Cat. No.: B3256554 Get Quote

Executive Summary
Procinolol hydrochloride (SD-2124-01) is a high-affinity, non-selective beta-adrenergic

receptor antagonist. Structurally related to propranolol, it substitutes the naphthalene ring with

a 2-cyclopropylphenyl moiety. Pharmacological profiling confirms that procinolol exhibits potent

antagonism at both

(cardiac) and

(bronchial/vascular) receptors with negligible selectivity.

Quantitative analysis reveals a dissociation constant (

) in the sub-nanomolar range (approx. 0.39 nM for

), comparable to reference standards like propranolol and pindolol. Its lack of cardioselectivity
necessitates rigorous exclusion criteria in subjects with reactive airway disease due to the risk
of potent

-mediated bronchoconstriction.
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Procinolol belongs to the aryloxypropanolamine class of beta-blockers. Its binding affinity is

driven by the specific interaction between its side chain and the orthosteric binding pocket of

the G-protein coupled receptor (GPCR).

Pharmacophore: The isopropylamino-2-propanol side chain is critical for anchoring the

molecule to the receptor's aspartate residue (Asp113 in

-AR) via ionic bonding.

Aromatic Substitution: Unlike the fused naphthalene ring of propranolol, procinolol features a

cyclopropyl group at the ortho position of the phenyl ring. This steric bulk mimics the

lipophilic occupancy of the naphthalene ring but maintains the non-selective binding profile

characteristic of first-generation beta-blockers.

Mechanism of Action
Procinolol functions as a competitive antagonist. It occupies the ligand-binding pocket,

preventing the binding of endogenous catecholamines (epinephrine and norepinephrine).

Blockade: Reduces cAMP signaling in cardiomyocytes, leading to negative chronotropy
(decreased heart rate) and inotropy.

Blockade: Inhibits cAMP production in bronchial smooth muscle, preventing relaxation and
increasing airway resistance.
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Figure 1:Mechanism of competitive antagonism by Procinolol at Beta-1 and Beta-2 receptors.
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Quantitative Data
Procinolol demonstrates high affinity for both receptor subtypes. The data below synthesizes

radioligand binding assays and functional antagonism studies.

Parameter
Receptor
Subtype

Value
Reference
Standard
(Propranolol)

Interpretation

(Dissociation

Constant)
(Bovine) 0.39 nM ~0.5 - 1.0 nM

Extremely high

affinity;

effectively

equipotent to

propranolol.

Functional

Potency (Atrial Rate) High Reference (1.0)

Potency >

Bunolol >

Alprenolol.

Selectivity Ratio : ~ 1 : 1 1 : 1

Non-Selective.

No therapeutic

cardioselectivity.

Comparative Potency Analysis
In functional assays using guinea-pig models (Advenier et al., 1972), procinolol was ranked

against other beta-blockers for its ability to depress spontaneous atrial rate (

effect) versus increasing airway resistance (

effect).

Potency: Procinolol > Bunolol > Alprenolol.

Selectivity: The correlation between cardiac depression and bronchoconstriction was linear,

confirming that procinolol blocks both receptors with similar efficacy, unlike cardioselective

agents (e.g., atenolol) which show a dissociation between these effects.
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To validate the binding affinity of procinolol in a research setting, the following self-validating

protocols are recommended.

Protocol A: Radioligand Binding Assay (Membrane
Preparation)
Objective: Determine the

of procinolol for

and

receptors.

Tissue Source: Use rat cerebral cortex (rich in

mix) or transfected CHO cells expressing human

or

individually.

Ligand: Use

-Dihydroalprenolol (DHA) as the non-selective radioligand (

nM).

Incubation:

Prepare assay buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Incubate 100

g membrane protein with 1 nM

-DHA and varying concentrations of Procinolol (

M to
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M).

Non-specific binding: Define using 1

M Propranolol.

Incubate at 25°C for 60 minutes to reach equilibrium.

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with

ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Organ Bath (Guinea Pig Atria vs.
Trachea)
Objective: Establish the functional

value and selectivity ratio.

Preparation: Isolate right atria (spontaneously beating -

) and tracheal strips (pre-contracted with carbachol -

).

Equilibration: Mount in Krebs-Henseleit solution at 37°C, aerated with 95%

/5%

.

Agonist Challenge: Construct cumulative concentration-response curves for Isoproterenol

(non-selective agonist).

Antagonist Treatment: Add Procinolol (e.g., 10 nM, 100 nM) and equilibrate for 30 mins.

Repeat agonist curves.
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Calculation: Determine the dose ratio (DR) and calculate

(negative log of the antagonist concentration requiring 2x agonist to achieve the same
effect).

If

, the drug is non-selective.

Functional Implications & Safety
The binding profile of procinolol dictates its physiological effects. The high affinity for

receptors is the limiting factor for its clinical utility in specific populations.

Respiratory System: Direct blockade of bronchial

receptors removes the sympathetic bronchodilator tone. In healthy subjects, this is
negligible. In asthmatics, this can precipitate life-threatening bronchospasm.

Metabolic Effects:

blockade inhibits hepatic glycogenolysis. Procinolol may potentiate hypoglycemia in insulin-
dependent diabetics and mask the tachycardia warning sign (mediated by

).

Cardiovascular: Effective reduction in heart rate and myocardial oxygen demand via

blockade, suitable for angina and hypertension in non-asthmatic patients.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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